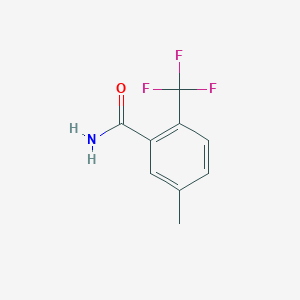

5-Methyl-2-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Methyl-2-(trifluoromethyl)benzamide is a chemical compound with the molecular formula C9H8F3NO. It has a molecular weight of 203.16 . The compound is a solid crystal at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8F3NO/c1-5-2-3-6(9(10,11)12)4-7(5)8(13)14/h2-4H,1H3,(H2,13,14). This code provides a standard way to encode the compound’s molecular structure .Physical and Chemical Properties Analysis

This compound is a solid crystal at room temperature .Scientific Research Applications

Antiviral Applications

A study by Hebishy et al. (2020) describes the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives showing significant anti-influenza A virus activity, particularly against the H5N1 subtype. These compounds were synthesized through a reaction of benzoyl isothiocyanate with various reagents, demonstrating the potential of benzamide derivatives in antiviral research (Hebishy, Salama, & Elgemeie, 2020).

Supramolecular Chemistry

Cantekin, de Greef, and Palmans (2012) reviewed the importance of benzene-1,3,5-tricarboxamides (BTAs) in supramolecular chemistry, highlighting their use in nanotechnology, polymer processing, and biomedical applications. BTAs' simple structure and self-assembly behavior exemplify the versatility of benzamide derivatives in designing supramolecular structures (Cantekin, de Greef, & Palmans, 2012).

Heterogeneous Catalysis

Li et al. (2019) utilized benzene-1,3,5-tricarboxamides (BTAs) to construct amide-functionalized covalent organic frameworks (COFs) that served as efficient catalysts for Knoevenagel condensation. This study underscores the role of benzamide derivatives in developing new materials for catalysis applications (Li et al., 2019).

Anticancer Research

Youssef et al. (2020) focused on synthesizing N-alkyl-2-(substitutedbenzamido) benzamides and related compounds, evaluating their antiproliferative activity against cancer cell lines. The study highlights the potential of benzamide derivatives as sigma-1 receptor agonists with anticancer properties (Youssef, El-Moneim, Fathalla, & Nafie, 2020).

Environmental Science

Reemtsma et al. (2010) discussed the occurrence and removal of benzotriazoles, compounds related to benzamides, from wastewater and the water cycle. Although not directly related to "5-Methyl-2-(trifluoromethyl)benzamide," this research indicates the environmental impact and challenges of related compounds (Reemtsma, Miehe, Duennbier, & Jekel, 2010).

Safety and Hazards

Mechanism of Action

Target of Action

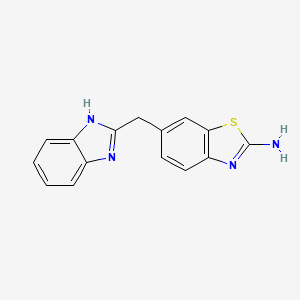

It’s worth noting that compounds with similar structures, such as benzimidazole derivatives, have been found to bind with high affinity to multiple receptors

Mode of Action

Similar compounds have been shown to interact with their targets, leading to various biological activities . The trifluoromethyl group in particular is known to significantly affect the pharmacological properties of a compound .

Biochemical Pathways

The biochemical pathways affected by 5-Methyl-2-(trifluoromethyl)benzamide are currently unknown. Related compounds have been shown to influence a variety of pathways, leading to diverse biological activities

Pharmacokinetics

The compound’s solubility in water is reported to be 13g/l , which could potentially influence its bioavailability. The compound’s boiling point is predicted to be 247.3±40.0 °C , and its density is predicted to be 1.335±0.06 g/cm3 .

Result of Action

It’s worth noting that compounds with similar structures have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

It’s recommended to store the compound in a sealed container in a dry room temperature environment

Biochemical Analysis

Biochemical Properties

It is known that benzanilides, the class of compounds to which it belongs, can interact with various enzymes, proteins, and other biomolecules

Molecular Mechanism

It is known that benzanilides can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation

Properties

IUPAC Name |

5-methyl-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO/c1-5-2-3-7(9(10,11)12)6(4-5)8(13)14/h2-4H,1H3,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDTKTRWLTBJWBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(F)(F)F)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-(2-methylphenyl)-6-oxo-4-{[2-(trifluoromethyl)benzenesulfonyl]oxy}-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2766252.png)

![2-(2-methylphenoxy)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}acetamide](/img/structure/B2766255.png)

![N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2766260.png)

![[(E)-3,4-Dihydro-2H-naphthalen-1-ylideneamino] methanesulfonate](/img/structure/B2766261.png)

![N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}furan-3-carboxamide](/img/structure/B2766262.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2766269.png)

![5-[(E)-2-[(2,4-difluorophenyl)amino]ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile](/img/structure/B2766270.png)